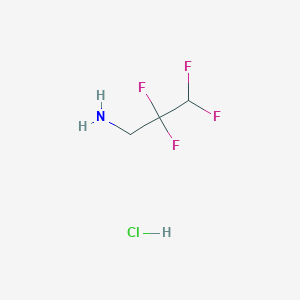
2,2,3,3-Tetrafluoropropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetrafluoropropan-1-amine hydrochloride is a fluorinated amine compound with the molecular formula C3H6ClF4N. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms contributes to its high reactivity and stability, making it an important intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoropropan-1-amine hydrochloride typically involves the fluorination of appropriate precursors. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as:
Fluorination: Introduction of fluorine atoms to the precursor molecule.
Amination: Conversion of the fluorinated intermediate to the amine.
Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Fluorinated ketones or oxides.
Reduction: Fluorinated amine derivatives.
Substitution: Various substituted fluorinated compounds.
科学研究应用
2,2,3,3-Tetrafluoropropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, especially those requiring fluorinated moieties for enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism by which 2,2,3,3-tetrafluoropropan-1-amine hydrochloride exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms significantly influences its reactivity and interaction with biological targets. Fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
2,2,3,3-Tetrafluoropropanol: A precursor in the synthesis of 2,2,3,3-tetrafluoropropan-1-amine hydrochloride.
2,2,3,3-Tetrafluoropropionic acid: Another fluorinated compound with similar structural features.
2,2,3,3-Tetrafluoropropylamine: A related amine with comparable reactivity.
Uniqueness: this compound is unique due to its specific combination of fluorine atoms and amine functionality, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and stability, such as in the synthesis of pharmaceuticals and specialty chemicals.
属性
IUPAC Name |
2,2,3,3-tetrafluoropropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F4N.ClH/c4-2(5)3(6,7)1-8;/h2H,1,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALAKNVRDOVOGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612134 |
Source


|
| Record name | 2,2,3,3-Tetrafluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663-65-0 |
Source


|
| Record name | 2,2,3,3-Tetrafluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrafluoropropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)








![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)
